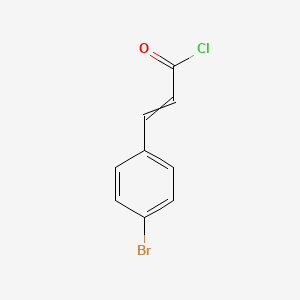

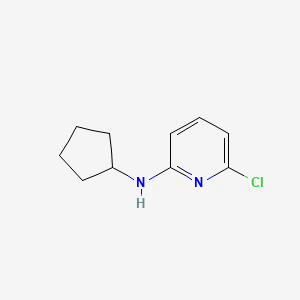

![molecular formula C8H5ClN2O2 B1442060 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-68-6](/img/structure/B1442060.png)

4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Descripción general

Descripción

4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include a molecular weight of 196.59 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 196.0039551 g/mol, a monoisotopic mass of 196.0039551 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 13, and a formal charge of 0 .Aplicaciones Científicas De Investigación

1. Immunomodulators Targeting Janus Kinase 3

- Application Summary: This compound is used in the synthesis of derivatives that act as immunomodulators targeting Janus Kinase 3 (JAK3). These derivatives are used in treating immune diseases such as organ transplantation .

- Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results/Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

2. α-Amylase Inhibitors

- Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues, which include “4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid”, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application: The compounds were synthesized and their in vitro antidiabetic potential was investigated. Their potency is mechanistically correlated via molecular docking, and MD modeling .

- Results/Outcomes: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .

3. Topological Features and Electronic Structure

- Application Summary: This compound has been studied for its topological features and electronic structure using high-resolution X-ray diffraction data and density functional theory (DFT) at the BLYP level .

- Methods of Application: The experimental charge density distribution was carried out using high-resolution X-ray diffraction data collected at 100 (2) K. Multipole refinement based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen atoms .

- Results/Outcomes: The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities and highly negative Laplacian values .

4. Biological Material or Organic Compound for Life Science Related Research

- Application Summary: This compound is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application: The specific methods of application in life science research would depend on the particular experiment or study being conducted .

- Results/Outcomes: The outcomes would also vary based on the specific research context .

5. Potent Fibroblast Growth Factor Receptor Inhibitors

- Application Summary: This compound has been used in the synthesis of derivatives that act as potent inhibitors against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3). These inhibitors have potential applications in cancer therapy .

- Methods of Application: The compound was used to synthesize a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results/Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

6. Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Application Summary: Compounds including “4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” have shown efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application: The specific methods of application would depend on the particular experiment or study being conducted .

- Results/Outcomes: The outcomes would also vary based on the specific research context .

Propiedades

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQKZFBXVQIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220567 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

CAS RN |

1190321-68-6 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

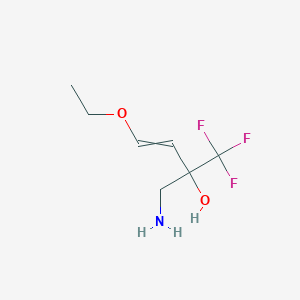

![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)

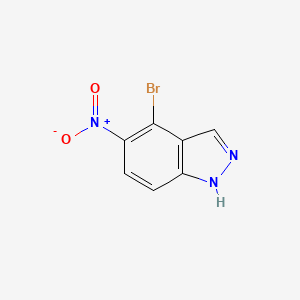

![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)

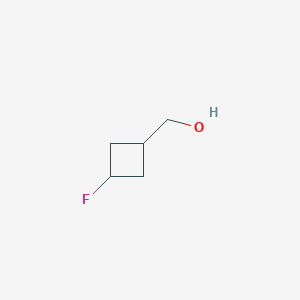

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)